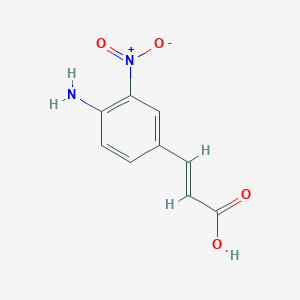

4-Amino-3-nitrocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,10H2,(H,12,13)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVYCRFCWROKQK-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51794-06-0 | |

| Record name | (2E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3 Nitrocinnamic Acid and Its Analogues

Established Synthetic Pathways to Cinnamic Acid Frameworks

The creation of the cinnamic acid backbone is primarily achieved through two time-honored reactions: the Perkin reaction and the Knoevenagel-Doebner condensation.

The Perkin reaction , first reported by William Henry Perkin in 1868, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. longdom.orgwikipedia.orgchemistrylearner.com This reaction is particularly useful for the synthesis of substituted cinnamic acids from their corresponding benzaldehydes. longdom.orgtestbook.com The general mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde in an aldol-type condensation. Subsequent dehydration and hydrolysis yield the α,β-unsaturated cinnamic acid. chemistrylearner.com Although widely used, the Perkin reaction often requires high temperatures (around 180°C) and long reaction times. bu.edu

| Aromatic Aldehyde | Acid Anhydride | Base | Product |

| Benzaldehyde (B42025) | Acetic Anhydride | Sodium Acetate | Cinnamic acid wikipedia.orgtestbook.com |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Coumarin longdom.orgchemistrylearner.com |

| 4-Nitrobenzaldehyde (B150856) | Acetic Anhydride | Base | 4-Nitrocinnamic acid ontosight.ai |

The Knoevenagel-Doebner condensation offers a milder alternative. This reaction, particularly the Doebner modification, condenses an aromatic aldehyde with malonic acid using a basic catalyst, often in a solvent like pyridine (B92270) with a trace of piperidine. bu.edusemanticscholar.org The initial condensation product is an unsaturated malonic acid, which readily undergoes decarboxylation upon heating to afford the cinnamic acid. semanticscholar.org This method generally provides higher yields (70-80%) at lower temperatures (heating at 100°C) compared to the Perkin reaction. bu.edu Recent advancements have focused on developing more environmentally friendly conditions, such as using water as a solvent or employing catalysts like DABCO. semanticscholar.orgasianpubs.org

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Key Feature |

| Aromatic Aldehydes | Malonic Acid | Pyridine/Piperidine | Doebner modification, good yields bu.edusemanticscholar.org |

| Aromatic Aldehydes | Malonic Acid | TBAB/K2CO3/Water | Environmentally friendly, microwave irradiation semanticscholar.org |

| Aromatic Aldehydes | Malonic Acid | Morpholine/Toluene | Pyridine- and piperidine-free conditions acs.org |

A primary challenge in synthesizing polysubstituted cinnamic acids lies in achieving the correct regioselectivity—that is, placing the functional groups at the desired positions on the aromatic ring. The directing effects of existing substituents on the benzene (B151609) ring govern the position of subsequent electrophilic aromatic substitution reactions.

For 4-amino-3-nitrocinnamic acid, the amino (-NH₂) group is a strong activating, ortho-, para-directing group, while the nitro (-NO₂) group is a strong deactivating, meta-directing group. Synthesizing this specific 1,2,4-substitution pattern is non-trivial. For instance, attempting to nitrate (B79036) 4-aminocinnamic acid directly would be problematic. The strong activating nature of the amino group would likely lead to multiple nitration products and potential oxidation of the starting material. Conversely, starting with 4-nitrocinnamic acid and attempting to introduce an amino group at the adjacent C3 position is difficult due to the deactivating nature of both the nitro and the cinnamic acid groups.

Furthermore, the Perkin reaction itself can be sensitive to the electronic nature of the substituents on the benzaldehyde. The presence of electron-donating groups on the aromatic aldehyde can lead to lower yields. researchgate.net The control of regioselectivity often necessitates a multi-step approach where the substitution pattern is carefully constructed on a precursor molecule before the formation of the cinnamic acid side chain.

Targeted Synthesis of this compound

The synthesis of this compound specifically requires a strategy that precisely installs the amino and nitro groups at the correct positions. This can be approached through direct routes using a pre-functionalized aldehyde or via a more elaborate multi-step sequence.

The most straightforward approach to this compound would involve the condensation of 4-amino-3-nitrobenzaldehyde (B1281796) with either malonic acid (Knoevenagel-Doebner) or acetic anhydride (Perkin). This method leverages a precursor where the desired substitution pattern is already established.

A similar strategy has been documented for the synthesis of the structurally related 4-hydroxy-3-nitrocinnamic acid . This compound is prepared via a Doebner-Knoevenagel condensation of 3-nitro-4-hydroxybenzaldehyde with malonic acid in refluxing pyridine with a catalytic amount of piperidine. This demonstrates the viability of using a pre-substituted benzaldehyde to generate the corresponding cinnamic acid. The synthesis of the required 4-amino-3-nitrobenzaldehyde itself would be a separate synthetic challenge, likely involving the nitration of 4-aminobenzaldehyde (B1209532) or the reduction of a dinitro precursor.

A multi-step pathway offers greater control over the introduction of functional groups. A plausible, though not explicitly documented, synthetic route could begin with a more readily available starting material, such as p-nitrocinnamic acid or 4-hydroxycinnamic acid.

Starting from 4-Hydroxycinnamic Acid: This route involves the electrophilic nitration of 4-hydroxycinnamic acid. The hydroxyl group is an ortho-, para-director, and since the para position is blocked, nitration would occur at one of the ortho positions (C3 or C5). This yields 4-hydroxy-3-nitrocinnamic acid. The subsequent step would be the conversion of the hydroxyl group into an amino group, a transformation that can be complex and may require protection of other functional groups.

Starting from 4-Nitrocinnamic Acid: Another potential pathway involves the reduction of the nitro group of 4-nitrocinnamic acid to form 4-aminocinnamic acid. This reduction can be achieved using methods like catalytic hydrogenation with palladium on carbon. prepchem.com Following the formation of 4-aminocinnamic acid, a carefully controlled nitration step would be required to introduce a nitro group at the C3 position. As mentioned, this step is challenging due to the activating nature of the amino group. Often, the amino group is first protected (e.g., by acetylation to form an amide) to moderate its activating effect and direct the incoming nitro group to the desired position before deprotection.

A patent describes a biocatalytic route where 4-nitrophenylalanine is converted to 4-nitrocinnamic acid, which is then enzymatically reduced to 4-aminocinnamic acid using a nitroreductase. google.com While this produces an analogue, it highlights the potential of enzymatic methods for specific functional group transformations on cinnamic acid frameworks.

The successful synthesis of this compound hinges on the ability to perform chemo- and regioselective reactions.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A key example in this context is the reduction of a nitro group without affecting the carbon-carbon double bond of the cinnamic acid moiety or the carboxylic acid. Catalytic hydrogenation is a common method for nitro group reduction, and conditions can often be tuned to achieve this selectivity. prepchem.com

Regioselectivity , as discussed, is crucial for installing the substituents at the correct C3 and C4 positions of the benzene ring. rsc.orgrsc.org The choice of synthetic route is often dictated by the need to overcome unfavorable directing group effects. For example, using a blocking group or a directing group that can later be removed or converted is a common strategy in aromatic chemistry to achieve the desired substitution pattern. The synthesis of dihydropyridones from enaminones and α-substituted cinnamic acids highlights a case where regioselectivity can be influenced by a combination of steric and electronic effects of the reactants. rsc.org In the context of this compound, a multi-step synthesis beginning with a precursor that allows for unambiguous placement of the nitro and amino functionalities is the most reliable strategy.

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cinnamic acid derivatives to minimize environmental impact. beilstein-journals.org These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. beilstein-journals.orgnih.gov For cinnamic acids, this includes the use of benign solvents like water, employing solvent-free reaction conditions, and developing recyclable catalysts. beilstein-journals.org

The development of catalytic systems that operate in environmentally friendly media is a cornerstone of green chemistry. Several methods for synthesizing cinnamic acid derivatives have been adapted to aqueous or solvent-free conditions, reducing reliance on volatile organic compounds. beilstein-journals.orglookchem.com

One approach involves the amidation of cinnamic acid using isobutyl chloroformate in water, which serves as a benign solvent and facilitates a smooth conversion at room temperature. beilstein-journals.org Another sustainable strategy is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, graphene oxide has been employed as a catalyst for the amidation of cinnamic acid under solvent-free conditions. beilstein-journals.org Similarly, a biogenic carbonate of CuO–CaCO₃ has been shown to effectively catalyze amidation reactions in the absence of solvents and additives, promoting ecocompatibility. beilstein-journals.org

Infrared (IR) irradiation has emerged as an energy-efficient, solvent-free method for synthesizing amides from carboxylic acids and amines. scirp.org This technique can produce cinnamic acid amides in good yields (50-85%) through a clean procedure that minimizes by-products and simplifies purification. scirp.org The Knoevenagel-Döbner condensation, a classic method for preparing cinnamic acids from benzaldehydes and malonic acid, can also be performed under solvent-free conditions or in aqueous media. scirp.orgscirp.org

Table 1: Examples of Green Catalytic Methods for Cinnamic Acid Derivatives

| Method | Catalyst/Reagent | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Amidation | Isobutyl chloroformate | Water | Benign solvent, room temperature reaction. | beilstein-journals.org |

| Amidation | Graphene Oxide | Solvent-free | Recyclable catalyst, minimal waste. | beilstein-journals.org |

| Amidation | CuO–CaCO₃ | Solvent-free | Biogenic, recyclable catalyst; additive-free. | beilstein-journals.org |

| Amidation | Infrared (IR) Irradiation | Solvent-free | Energy efficient, clean procedure, good yields. | scirp.org |

| Knoevenagel-Döbner Condensation | Piperidine | Aqueous | Avoids volatile organic solvents. | scirp.org |

Biocatalysis offers a powerful green alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes under mild reaction conditions. nih.govnih.gov For the synthesis of this compound, enzymatic and microbial pathways are particularly promising.

A significant advancement in biotechnology is the development of microbial systems to produce valuable chemicals from simple feedstocks like glucose. jst.go.jp A novel biosynthetic route for 4-aminocinnamic acid has been established using engineered microorganisms, typically Escherichia coli. jst.go.jpgoogle.com

This pathway begins with the conversion of glucose to 4-nitrophenylalanine, a known metabolic pathway. jst.go.jp The engineered host cells are then designed to perform a two-step enzymatic conversion:

Deamination : 4-nitrophenylalanine is converted to 4-nitrocinnamic acid. This step is catalyzed by a nitrophenylalanine ammonia (B1221849) lyase. google.com

Reduction : The nitro group of 4-nitrocinnamic acid is then reduced to an amino group to yield the final product, 4-aminocinnamic acid. This transformation is achieved using a nitroreductase. jst.go.jpgoogle.com

Researchers have identified several effective nitroreductase enzymes for this purpose, including scFrm2 and scHbn1 from Saccharomyces cerevisiae, cdFLDZ from Clostridium difficile, and nfsA and nfsB from Escherichia coli. google.com This microbial process represents a direct and sustainable method for producing 4-aminocinnamic acid from renewable resources. jst.go.jp Furthermore, other microbial enzymes, such as 2-enoate reductase from Clostridium acetobutylicum expressed in E. coli, have been shown to effectively reduce the double bond of 4-nitrocinnamic acid, demonstrating the versatility of microbial catalysts for modifying cinnamic acid derivatives. nih.gov

While enzymatic nitration is less common, enzymatic strategies for amination and the reduction of nitro groups are well-documented for cinnamic acid derivatives.

Enzymatic Amination: Phenylalanine aminomutase (PAM) from Taxus chinensis is a key enzyme that can catalyze the addition of ammonia across the double bond of ring-substituted (E)-cinnamic acids. nih.govresearchgate.net This reaction can produce non-natural aromatic α- and β-amino acids with excellent enantioselectivity (>99% ee). nih.govresearchgate.net The regioselectivity of the amination is influenced by the substituents on the aromatic ring. nih.gov However, the enantioselectivity of some ammonia lyases can be compromised with electron-deficient substrates like nitrocinnamic acid. nih.gov A two-enzyme system, combining a phenylalanine ammonia-lyase (PAL) for amination with a decarboxylase, has also been designed to drive the conversion of cinnamic acids to their corresponding amines. polimi.it

Enzymatic Reduction of Nitro Groups: As mentioned in the microbial conversion pathway, the key "nitration strategy" from a biocatalytic standpoint is often the reduction of a nitro-precursor. The enzymatic conversion of 4-nitrocinnamic acid to 4-aminocinnamic acid is a critical step. google.com This is accomplished by nitroreductases, which are enzymes that catalyze the reduction of nitroaromatic compounds. jst.go.jpgoogle.com This biocatalytic reduction is highly specific and avoids the use of harsh chemical reducing agents often employed in traditional organic synthesis. google.com

Table 2: Key Enzymes in the Biotransformation of Cinnamic Acid Derivatives

| Enzyme | Source Organism | Reaction Catalyzed | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|

| Phenylalanine Aminomutase (PAM) | Taxus chinensis | Ammonia addition to double bond | (E)-Cinnamic acid derivatives | α- and β-amino acids | nih.gov, researchgate.net |

| Nitrophenylalanine Ammonia Lyase | Engineered E. coli | Deamination | 4-Nitrophenylalanine | 4-Nitrocinnamic acid | google.com |

| Nitroreductase (e.g., nfsA, nfsB) | Escherichia coli | Nitro group reduction | 4-Nitrocinnamic acid | 4-Aminocinnamic acid | google.com |

| 2-Enoate Reductase | Clostridium acetobutylicum | Double bond reduction | 4-Nitrocinnamic acid | 4-Nitrohydrocinnamic acid | nih.gov |

Enzymatic Synthesis and Biotransformation Pathways

Optimization of Reaction Conditions and Yield for Scalable Production

Transitioning a synthetic method from the laboratory to industrial-scale production requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and reproducibility. For the synthesis of this compound and its analogues, this involves fine-tuning parameters for both chemical and biocatalytic routes.

In chemical synthesis, factors such as catalyst loading, reagent concentration, temperature, and reaction time are critical. For example, in the copper-catalyzed decarboxylative elimination of para-nitrohydrocinnamic acid, a related compound, the choice of oxidant was found to dramatically influence the product yield. acs.org As shown in the optimization table for this reaction, switching the oxidant from TEMPO to MnO₂ increased the yield of the desired product from 12-13% to over 80%. acs.org Many recently developed methods for cinnamic acid amidation have been successfully conducted on a gram scale, indicating their potential for larger-scale production. beilstein-journals.orgnih.gov

Table 3: Example of Reaction Condition Optimization for a Cinnamic Acid Derivative

| Entry | Catalyst | Oxidant | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | TEMPO | 110 | 13 | acs.org |

| 2 | CuOAc | TEMPO | 110 | 12 | acs.org |

| 3 | CuOAc | Di-tert-butylperoxide | 110 | 45 | acs.org |

| 4 | CuOAc | MnO₂ | 110 | 82 | acs.org |

| 5 | CuOAc | MnO₂ | 120 | 79 | acs.org |

Data adapted from a study on the synthesis of 4-nitrostyrene (B89597) from para-nitrohydrocinnamic acid, illustrating the optimization process.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Nitrocinnamic Acid

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The vibrational spectrum of 4-Amino-3-nitrocinnamic acid is dominated by the distinct frequencies associated with its primary functional groups: the carboxylic acid, the amino group, and the nitro group, in addition to the signals from the disubstituted aromatic ring and the alkenyl linker.

Carboxylic Acid Group (-COOH): This group gives rise to several characteristic vibrations. The most prominent is the C=O stretching mode (ν(C=O)), which typically appears as a strong, sharp band in the region of 1700-1680 cm⁻¹. The O-H stretch (ν(O-H)) is also significant, usually observed as a very broad band in the 3300-2500 cm⁻¹ range, which often overlaps with other X-H stretching vibrations.

Amino Group (-NH₂): The primary amine function is identified by its N-H stretching vibrations. Typically, two bands are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes (νₐₛ(N-H) and νₛ(N-H)). An N-H bending or scissoring mode (δ(N-H)) also appears around 1650-1580 cm⁻¹.

Nitro Group (-NO₂): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νₐₛ(NO₂)) typically found between 1560-1510 cm⁻¹ and a symmetric stretch (νₛ(NO₂)) appearing in the 1360-1330 cm⁻¹ range. nih.gov The presence of these two intense absorptions provides strong evidence for the nitro functionality. nih.gov

Alkene and Aromatic Moieties: The trans-alkenyl C=C stretch (ν(C=C)) is expected around 1640-1620 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The trans-vinylene C-H out-of-plane deformation is a key marker found at approximately 980 cm⁻¹. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| C=O stretch | 1700 - 1680 | Strong | |

| Amino Group | N-H asymmetric stretch | ~3450 | Medium |

| N-H symmetric stretch | ~3350 | Medium | |

| N-H bend | 1650 - 1580 | Medium-Strong | |

| Nitro Group | NO₂ asymmetric stretch | 1560 - 1510 | Strong |

| NO₂ symmetric stretch | 1360 - 1330 | Strong | |

| Alkene | C=C stretch | 1640 - 1620 | Medium |

| C-H out-of-plane bend | ~980 | Strong |

The molecular structure of this compound, featuring both hydrogen bond donors (-COOH, -NH₂) and acceptors (C=O, -NO₂), facilitates the formation of extensive hydrogen bonding networks.

Intermolecular Hydrogen Bonding: In the solid state, cinnamic acids and their derivatives commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This interaction is evident in the IR spectrum by the significant broadening of the O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydrogen of the amino group at position 4 and an oxygen atom of the adjacent nitro group at position 3. This interaction would lead to a red-shift (lower frequency) and broadening of the N-H stretching bands and can influence the electronic distribution within the aromatic ring. The presence of both amino and nitro groups on the same ring creates a "push-pull" electronic system, which can be further stabilized by such interactions. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for mapping the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal through-bond and through-space connectivities.

The substitution pattern on the aromatic ring and the presence of the propenoic acid side chain result in a predictable set of signals in the ¹H and ¹³C NMR spectra. The spectra are typically recorded in a solvent like DMSO-d₆, which can solubilize the compound and exchange with the acidic proton of the carboxyl group.

¹H NMR Spectrum: The three aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The alkenyl protons of the trans-double bond will present as two doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans configuration. The proton on the α-carbon (adjacent to the carboxyl group) will be upfield relative to the β-carbon proton. The protons of the amino group (-NH₂) and the carboxylic acid group (-OH) will appear as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectrum: The ¹³C NMR spectrum will show nine distinct carbon signals. The carboxyl carbon (C=O) is the most deshielded, appearing around δ 167-168 ppm. rsc.org The carbons of the aromatic ring will resonate between δ 110-150 ppm, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group. The two alkenyl carbons will appear in the δ 115-145 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxyl (C=O) | ~12.5 (br s, 1H) | ~167.5 |

| α-alkenyl CH | ~6.5 (d, J≈16 Hz, 1H) | ~120.0 |

| β-alkenyl CH | ~7.7 (d, J≈16 Hz, 1H) | ~142.0 |

| C1-Ar | - | ~125.0 |

| C2-Ar | ~8.2 (d, J≈2 Hz, 1H) | ~128.0 |

| C3-Ar (C-NO₂) | - | ~135.0 |

| C4-Ar (C-NH₂) | - | ~148.0 |

| C5-Ar | ~7.2 (dd, J≈9, 2 Hz, 1H) | ~115.0 |

| C6-Ar | ~7.9 (d, J≈9 Hz, 1H) | ~130.0 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, the most important correlations would be:

A strong cross-peak between the α-alkenyl and β-alkenyl protons, confirming their direct connectivity. sdsu.edu

Cross-peaks between adjacent aromatic protons (e.g., H5 and H6), which helps in assigning their positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. columbia.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton in the ¹H spectrum. For example, the signal for the α-alkenyl proton at ~6.5 ppm would show a correlation to the carbon signal at ~120.0 ppm. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to four bonds). columbia.edu It is exceptionally useful for connecting different parts of the molecule, especially through quaternary (non-protonated) carbons. Key expected HMBC correlations include:

The β-alkenyl proton to the aromatic C1 carbon, linking the side chain to the ring.

The α-alkenyl proton to the carboxyl carbon, confirming the attachment of the acid group.

Aromatic protons (e.g., H2, H5, H6) to the quaternary carbons C1, C3, and C4, which solidifies the assignment of the substitution pattern on the aromatic ring. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments (HRMS), the exact elemental formula of a compound. The fragmentation pattern observed in the mass spectrum offers additional structural evidence.

The molecular formula of this compound is C₉H₈N₂O₄, corresponding to a monoisotopic mass of 208.0484 Da. An HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak ([M]⁺˙ or [M+H]⁺) would be observed at m/z 208 or 209, respectively. The subsequent fragmentation would likely proceed through characteristic losses of small, stable neutral molecules:

Loss of Water (-18 Da): The molecular ion may lose a molecule of water, particularly under thermal conditions, from the carboxylic acid group, leading to a fragment at m/z 190.

Loss of Carbon Dioxide (-44 Da): A very common fragmentation for carboxylic acids is the decarboxylation, resulting in a significant peak at m/z 164.

Loss of Nitro Group (-46 Da): Fragmentation involving the loss of the NO₂ radical can occur, producing an ion at m/z 162.

Sequential Fragmentation: Further fragmentation of these primary ions can occur. For instance, the ion at m/z 164 (from CO₂ loss) could subsequently lose a molecule of hydrogen cyanide (HCN) from the amine and aromatic ring, yielding a fragment at m/z 137.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity | Plausible Origin |

|---|---|---|

| 208 | [M]⁺˙ | Molecular Ion |

| 190 | [M - H₂O]⁺˙ | Loss of water from -COOH |

| 164 | [M - CO₂]⁺˙ | Loss of carbon dioxide from -COOH |

| 162 | [M - NO₂]⁺ | Loss of nitro group |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For derivatives of cinnamic acid, HRMS provides confirmation of their mass, which is essential for structural confirmation. rsc.org For instance, the mass of synthesized cinnamic acid derivatives can be confirmed using an Agilent Triple-Quadrupole LC-MS 6520 coupled with an Agilent 1200 HPLC system. rsc.org While specific HRMS data for this compound is not detailed in the provided results, the general methodology is applicable and foundational for its characterization.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) offers a deeper understanding of a molecule's structure by analyzing its fragmentation patterns. While the direct MS/MS fragmentation of this compound is not explicitly available, studies on related nitroaromatic compounds, such as 1,3,5-trinitrobenzene, demonstrate the complexity of fragmentation, which can involve numerous metastable peaks. asms.org This suggests that the fragmentation of this compound would likely involve characteristic losses of the nitro group (NO2), carboxyl group (COOH), and fragmentation of the propenoic acid chain. The NIST Mass Spectrometry Data Center provides mass spectral data for 4-nitrocinnamic acid, showing a top peak at m/z 193, which corresponds to the molecular ion. nist.govnih.gov

Ion Mobility Spectrometry for Gas-Phase Conformation Studies

Ion mobility spectrometry (IMS) provides valuable information about the size, shape, and charge of an ion in the gas phase. This technique can separate ions based on their different drift times. acs.org While specific IMS studies on this compound are not prevalent in the search results, the application of IMS, particularly traveling wave ion mobility (TWIMS), has been shown to be effective in separating isotopic ions from product ions in complex mixtures, which could be a valuable tool in analyzing reaction products of this compound. acs.org

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal.

Determination of Conformation and Torsion Angles

Crystal structure analysis of related compounds provides insights into the likely conformation of this compound. For example, the crystal structure of 4-dimethylamino-3-nitrocinnamic acid (DMANCA) has been determined. iucr.org In this structure, a comparison with a related compound, 4-dimethylaminocinnamoyl imidazole (B134444) (DMACI), revealed a trend towards quinoid character and significant changes in the ethylenic single and double bond lengths in DMACI, suggesting a highly polarized π-electron system. iucr.org The structure of 3-nitrocinnamic acid shows that the molecule forms centrosymmetric dimers and the nitro group is slightly out of plane with the benzene ring. researchgate.net The torsion angle between the benzene ring and the propenoic acid moiety in 3-nitrocinnamic acid is 3.5 (7)°. researchgate.net

Analysis of Hydrogen Bonding and π-π Stacking Interactions

Intermolecular interactions such as hydrogen bonding and π-π stacking are critical in dictating the crystal packing of molecules. In the crystal structure of 3-nitrocinnamic acid, intermolecular O-H···O hydrogen bonds lead to the formation of centrosymmetric dimers. researchgate.net Studies on related nitro-substituted compounds have highlighted the importance of C-H···O bonding and π-π stacking interactions in stabilizing the crystal lattice. semanticscholar.org For instance, in some crystal structures, one oxygen atom of the nitro group acts as a hydrogen-bond acceptor for an ortho C-H of the benzene ring. semanticscholar.org These types of interactions are likely to be present in the crystal structure of this compound, influencing its solid-state properties.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophore Characterization

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system.

Investigation of Electronic Transitions and Conjugation Effects

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily characterized by intense absorption bands resulting from π–π* electronic transitions within the conjugated system. This system extends from the amino group, through the benzene ring, and across the ethylenic double bond to the carbonyl group of the carboxylic acid.

The presence of both a strong electron-donating group (EDG), the amino group, and a powerful electron-withdrawing group (EWG), the nitro group, on the phenyl ring creates a significant intramolecular charge transfer (ICT) character. This "push-pull" effect substantially modulates the electronic distribution in both the ground and excited states. The amino group increases the electron density of the π-system (push), while the nitro group delocalizes this electron density towards itself (pull).

This electronic arrangement has a profound impact on the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The EDG raises the energy of the HOMO, while the EWG lowers the energy of the LUMO. The result is a smaller HOMO-LUMO energy gap compared to unsubstituted or monosubstituted cinnamic acids. According to the fundamental relationship E = hc/λ, a smaller energy gap leads to the absorption of longer wavelength light, resulting in a bathochromic (red) shift of the principal absorption maximum (λmax).

For instance, studies on various substituted cinnamic acids reveal that the introduction of such complementary groups significantly alters the absorption maxima. conicet.gov.ardcu.ie While 4-aminocinnamic acid and 4-nitrocinnamic acid show distinct spectra, the combined effect in a molecule like this compound is expected to produce a more pronounced red shift due to the enhanced ICT. conicet.gov.arnih.gov The main absorption band observed for derivatives of 3-nitrocinnamic acid and 4-nitrocinnamic acid, which are attributed to π–π* transitions, provides a basis for understanding the electronic behavior of the target compound. nih.gov

Table 1: Comparison of Expected UV-Vis Absorption Maxima for Cinnamic Acid Derivatives in a Polar Solvent (e.g., Ethanol) Note: This table contains illustrative data based on established principles of substituent effects on electronic spectra.

| Compound | Substituents | Expected λmax (nm) | Key Electronic Effect |

| Cinnamic acid | None | ~270 | Basic conjugated system |

| 4-Aminocinnamic acid | -NH₂ (EDG) | ~290 | Extended conjugation, donation to ring |

| 3-Nitrocinnamic acid | -NO₂ (EWG) | ~265 | Electron withdrawal, minor spectral shift |

| This compound | -NH₂ (EDG), -NO₂ (EWG) | ~350-400 | Strong intramolecular charge transfer (ICT) |

Solvatochromic and pH-Dependent Spectral Behavior

The significant intramolecular charge transfer character of this compound makes its electronic spectrum highly sensitive to the surrounding environment, leading to observable solvatochromic and pH-dependent effects.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in solvent polarity. Molecules with a large change in dipole moment between the ground and excited states typically exhibit strong solvatochromism. In the case of this compound, the excited state is expected to be significantly more polar than the ground state due to the enhanced charge separation of the ICT state.

In non-polar solvents, the ground state is more stabilized relative to the excited state. In polar solvents, the highly polar excited state is preferentially stabilized through dipole-dipole interactions, more so than the less polar ground state. This differential stabilization reduces the energy gap for the electronic transition, resulting in a bathochromic shift (positive solvatochromism) as solvent polarity increases. Studies on other polar dyes and amino acid analogues with ICT character consistently show such shifts in λmax to longer wavelengths in more polar solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) compared to non-polar ones. nih.govresearchgate.net

Table 2: Illustrative Solvatochromic Behavior of this compound Note: This table presents hypothetical data to demonstrate the principle of solvatochromism.

| Solvent | Polarity Index | Expected λmax (nm) | Spectral Shift |

| Hexane | 0.1 | ~350 | - |

| Dichloromethane | 3.1 | ~365 | Bathochromic |

| Ethanol | 4.3 | ~380 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ~395 | Bathochromic |

pH-Dependent Spectral Behavior arises from the protonation or deprotonation of the acidic (carboxylic acid) and basic (amino) functional groups. These changes in ionization state alter the electronic properties of the molecule, leading to significant shifts in the absorption spectrum. At different pH values, this compound can exist in several forms:

Low pH (Acidic): The amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). The electron-donating ability of the amino group is eliminated, disrupting the push-pull system. The -NH₃⁺ group acts as an electron-withdrawing group, which, along with the -NO₂ group, would lead to a significant hypsochromic (blue) shift compared to the neutral form.

Intermediate pH (Neutral): The molecule exists as a zwitterion or a neutral species with both the -NH₂ and -COOH groups intact. This form exhibits the strong intramolecular charge transfer discussed previously.

High pH (Alkaline): The carboxylic acid group is deprotonated to form a carboxylate ion (-COO⁻). The enhanced electron-donating ability of the carboxylate group can further influence the conjugated system, potentially causing a slight bathochromic shift relative to the neutral form.

This pH-responsive behavior is a hallmark of molecules containing both acidic and basic moieties within a conjugated framework, as seen in various pH-sensitive dyes and supramolecular systems. researchgate.net

Table 3: Expected pH-Dependent Spectral Shifts for this compound Note: This table contains hypothetical data illustrating pH-induced spectral changes.

| pH Range | Dominant Species | Key Electronic Feature | Expected λmax (nm) |

| pH < 2 | Cationic (-NH₃⁺, -COOH) | EDG character of amine is lost | ~280-300 |

| pH ~ 4-6 | Neutral/Zwitterionic (-NH₂, -COO⁻) | Strong ICT "push-pull" system | ~380-400 |

| pH > 9 | Anionic (-NH₂, -COO⁻) | Enhanced donation from carboxylate | ~390-410 |

Computational and Theoretical Chemistry Studies of 4 Amino 3 Nitrocinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties that govern the reactivity of 4-Amino-3-nitrocinnamic acid. These in-silico techniques model the molecule at the electronic level, providing a basis for predicting its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For cinnamic acid derivatives, DFT calculations, often using functionals like B3LYP, are employed to investigate the molecule's ground-state structure. researchgate.net

In a study on the related compound 3-nitrocinnamic acid, DFT methods were used to calculate the molecular geometry, which was then compared with experimental X-ray diffraction (XRD) data. researchgate.net The calculations confirmed that the molecule forms centrosymmetric dimers in its crystal structure through hydrogen bonding between the carboxylic acid groups. researchgate.net For this compound, DFT would similarly predict a nearly planar structure for the phenyl ring and the propenoic acid moiety, while also calculating the slight deviation of the nitro group from this plane. researchgate.net The addition of the electron-donating amino group at the 4-position would be expected to subtly alter bond lengths within the benzene (B151609) ring compared to 3-nitrocinnamic acid.

Table 1: Representative Calculated Geometric Parameters for a Cinnamic Acid Derivative (3-Nitrocinnamic acid) Data from a study on 3-Nitrocinnamic acid serves as an illustrative example of parameters obtainable via DFT calculations.

| Parameter | Value (Å or °) | Description |

| Bond Lengths (Å) | ||

| C=C (ethylenic) | ~1.34 | Length of the double bond in the propenoic acid chain. |

| C-C (phenyl-ethylenic) | ~1.48 | Length of the single bond connecting the phenyl ring and the side chain. |

| C=O (carbonyl) | ~1.22 | Length of the carbonyl double bond in the carboxylic acid group. |

| C-N (nitro) | ~1.47 | Length of the bond connecting the phenyl ring to the nitro group. |

| Bond Angles (°) ** | ||

| C-C=C | ~127 | Angle within the propenoic acid side chain. |

| O=C-O | ~122 | Angle within the carboxylic acid group. |

| C-C-N | ~119 | Angle defining the nitro group's position on the phenyl ring. |

| Dihedral Angles (°) ** | ||

| Benzene-Propenoic Acid | ~3.5 | Torsion angle indicating the planarity between the ring and the side chain. researchgate.net |

This table is illustrative. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity. researchgate.net

For this compound, the FMOs are heavily influenced by the opposing electronic effects of the amino (-NH₂) and nitro (-NO₂) groups. The electron-donating amino group raises the energy of the HOMO, concentrating its density primarily on the benzene ring and the amino group itself. researchgate.net Conversely, the strongly electron-withdrawing nitro group lowers the energy of the LUMO, with its density localized on the nitro group and the conjugated system. researchgate.netresearchgate.net This distribution makes the ring susceptible to electrophilic attack and the nitro-substituted portion a site for nucleophilic interaction. The energies of the frontier molecular orbitals and the resulting energy gap can be determined through DFT calculations. researchgate.net

Table 2: Conceptual FMO Properties of this compound

| Orbital | Primary Location of Electron Density | Role in Reactivity | Expected Energy Level |

| HOMO | Amino group, Phenyl ring | Nucleophilic / Electron Donor | Relatively High |

| LUMO | Nitro group, Propenoic acid chain | Electrophilic / Electron Acceptor | Relatively Low |

| HOMO-LUMO Gap (ΔE) | Entire molecule | Indicator of chemical reactivity and stability | Moderate |

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It identifies regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. In an MEP map, red areas indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue areas signify positive electrostatic potential (electron-poor, electrophilic sites). researchgate.netresearchgate.net

For this compound, the MEP would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro and carboxylic acid groups, and to a lesser extent, the nitrogen of the amino group. These are the primary sites for hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the carboxylic acid and the amino group, making them sites for hydrogen bond donation and interaction with nucleophiles. researchgate.net

This mapping helps rationalize intermolecular interactions, such as how the molecule would bind in a receptor's active site or interact with solvent molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Furthermore, MD simulations are invaluable for studying interactions with solvent molecules. By simulating the molecule in a box of water, for example, one can observe the formation and dynamics of hydrogen bonds between the solute's amino, nitro, and carboxylic acid groups and the surrounding solvent. These simulations are also a key component in molecular docking studies, where the dynamic behavior of a ligand within the binding pocket of a protein is assessed to determine the stability of the interaction. researchgate.netresearchgate.net Studies on related compounds have used MD to confirm the stability of ligand-protein complexes. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) has proven to be a well-suited method for predicting the spectral properties of cinnamic acid derivatives. conicet.gov.ar By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax). conicet.gov.ar For this compound, the strong intramolecular charge transfer character, arising from the donor amino group and acceptor nitro group, would be expected to result in a significant red-shift (longer wavelength) of the main absorption band compared to simpler cinnamic acids.

NMR Chemical Shifts: DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding around each nucleus, theoretical spectra can be generated. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. nih.gov Theoretical calculations for related molecules have been used to confirm assignments in vibrational spectra as well. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a key strategy in medicinal chemistry for designing more potent and selective molecules. researchgate.net It involves systematically modifying a parent structure and correlating those changes with biological activity. For derivatives of this compound, computational SAR studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), can be performed. nih.gov

In a typical 3D-QSAR study like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a series of derivatives is computationally aligned. nih.gov Then, steric, electrostatic, and hydrophobic fields are calculated around each molecule. nih.gov Statistical models are built to correlate these field values with observed biological activity (e.g., enzyme inhibition IC₅₀ values). nih.govresearchgate.net

For this compound derivatives, SAR modeling could explore:

Substitution on the Amino Group: Adding alkyl or acyl groups could alter steric bulk and hydrogen bonding capacity.

Modification of the Carboxylic Acid: Esterification or amidation would change the molecule's polarity and ability to act as a hydrogen bond donor.

Substitution on the Phenyl Ring: Adding other functional groups could further modulate the electronic properties.

The resulting models provide maps that highlight which regions of the molecule are sensitive to modification, guiding the synthesis of new derivatives with potentially enhanced activity. researchgate.netnih.gov

Investigation of Reaction Mechanisms and Transition States in Derivatization

Computational and theoretical chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. For a multifunctional molecule like this compound, these methods are invaluable for elucidating the mechanisms of its derivatization, identifying fleeting transition states, and predicting the feasibility of various reaction pathways. While specific computational studies on the derivatization of this compound are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to predict and analyze its reactive behavior based on studies of analogous systems.

The derivatization of this compound can occur at several reactive sites: the carboxylic acid group, the amino group, the nitro group, and the alkene double bond. Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces for reactions at these sites. Such studies involve calculating the geometries and energies of reactants, products, intermediates, and, most critically, the transition states that connect them.

Key Derivatization Reactions and Mechanistic Insights from a Computational Perspective:

Reactions at the Carboxyl Group: The carboxylic acid moiety is a prime site for derivatization, such as esterification and amidation. nih.gov Computationally, the mechanism of these reactions is often studied to understand the activation barriers. For instance, in an acid-catalyzed esterification, DFT calculations can model the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alcohol, the formation of a tetrahedral intermediate, and the final elimination of water. The transition states for each of these steps can be located and their energies calculated, providing a complete energy profile for the reaction. Similar computational approaches are used to study amidation reactions, which are crucial for creating peptide-like structures. beilstein-journals.org

Reactions involving the Amino Group: The amino group can undergo reactions like acylation and alkylation. Theoretical studies can predict the nucleophilicity of the amino group and model its reaction with various electrophiles. Transition state calculations for these reactions would reveal the geometry of the approach of the reactants and the energy required to overcome the activation barrier.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common and significant derivatization. Computational studies on similar aromatic nitro compounds have explored the mechanism of this reduction, which can proceed through various intermediates like nitroso and hydroxylamino species. acs.org DFT calculations can help determine the most likely reaction pathway by comparing the energy barriers for different proposed mechanisms, whether it's a direct reduction or a stepwise process. acs.org

Reactions at the Alkene Double Bond: The double bond in the cinnamic acid backbone can undergo reactions such as hydrogenation or addition. Theoretical models can be used to study the stereochemistry of these reactions. For example, in a catalytic hydrogenation, computational methods can help understand the interaction of the molecule with the catalyst surface and predict whether the syn- or anti-addition product is favored by calculating the energies of the respective transition states.

The table below summarizes potential derivatization reactions of this compound and the focus of computational investigations for each.

| Reaction Type | Functional Group Involved | Potential Reagents | Focus of Computational Investigation | Expected Transition State Characteristics |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Reaction energy profile, transition state of tetrahedral intermediate formation. | Partial bond formation between the nucleophilic alcohol oxygen and the carbonyl carbon; elongated C=O bond. |

| Amidation | Carboxylic Acid | Amine, Coupling Agent | Mechanism of coupling agent activation, transition state of nucleophilic attack. | Formation of a tetrahedral intermediate involving the amine nitrogen. |

| Acylation | Amino Group | Acyl Chloride, Anhydride (B1165640) | Nucleophilic attack of the amine on the carbonyl carbon, transition state energy. | Partial N-C bond formation and C-Cl (or leaving group) bond breaking. |

| Nitro Reduction | Nitro Group | Reducing Agents (e.g., H₂, catalyst) | Stepwise reduction pathway (nitro -> nitroso -> hydroxylamino -> amino), energy barriers for each step. acs.org | Geometries involving interaction with the catalyst surface or reductant; changes in the N-O bond lengths. |

| Hydrogenation | Alkene Double Bond | H₂, Catalyst (e.g., Pd/C) | Stereoselectivity (syn/anti-addition), interaction with the catalyst surface. | Simultaneous or stepwise addition of hydrogen atoms to the double bond carbons. |

By calculating the activation energies (Ea) and reaction energies (ΔE) for these pathways, computational chemistry can predict which derivatization reactions are kinetically and thermodynamically favorable. This predictive power is crucial for guiding synthetic efforts, optimizing reaction conditions, and designing novel derivatives of this compound with desired properties. For instance, understanding the electronic effects of the amino and nitro substituents on the reactivity of the rest of the molecule is a key aspect that can be thoroughly investigated using these theoretical tools. Studies on related molecules like nitrocinnamic acid have shown that electron-withdrawing groups can influence reaction pathways, a phenomenon that can be quantified and explained through computational analysis. nih.gov

Chemical Reactivity and Derivatization of 4 Amino 3 Nitrocinnamic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation. These transformations are fundamental in modifying the molecule's solubility, polarity, and biological activity.

Esterification of 4-amino-3-nitrocinnamic acid can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) unimed.ac.idapsu.edusapub.org. The reaction is an equilibrium process, and using an excess of the alcohol or removing water as it is formed can drive the reaction towards the ester product apsu.edu. This method is effective for synthesizing a variety of esters, from simple alkyl esters to more complex derivatives sapub.orguns.ac.id. Heteropolyacids have also been employed as efficient and reusable catalysts for the direct esterification of cinnamic acids arkat-usa.org.

Interactive Table: Common Reagents for Esterification of Cinnamic Acids

| Alcohol | Catalyst | Method Reference |

| Ethanol (B145695) | Sulfuric Acid (H₂SO₄) | Fischer Esterification sapub.org |

| Methanol (B129727) | Hydrochloric Acid (HCl) | Fischer Esterification unimed.ac.id |

| Propanol | Sulfuric Acid (H₂SO₄) | Fischer Esterification sapub.org |

| Butanol | Sulfuric Acid (H₂SO₄) | Fischer Esterification sapub.org |

| Menthol | Sulfuric Acid (H₂SO₄) | Fischer Esterification uns.ac.id |

| Phenols | Heteropolyacid | Direct Esterification arkat-usa.org |

Amidation involves the conversion of the carboxylic acid group into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group, as direct reaction with an amine is slow. Common methods involve the use of coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group analis.com.my. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this purpose analis.com.mybeilstein-journals.org. The reaction proceeds through an active O-acylisourea intermediate, which is then attacked by the amine to form the amide bond semanticscholar.org. Other reagents, including triazine-based compounds and phosphorus-based reagents, have also been successfully utilized for the amidation of cinnamic acids beilstein-journals.org.

Interactive Table: Common Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Solvent(s) | Reference |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC·HCl | THF, DCM | analis.com.mybeilstein-journals.org |

| N,N'-Dicyclohexylcarbodiimide | DCC | Aqueous Acetone | semanticscholar.org |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Not specified | beilstein-journals.org |

| 2,4,6-Trichloro-1,3,5-triazine | TCT | Deep Eutectic Solvent (ChCl/urea) | beilstein-journals.org |

| Boric Acid | B(OH)₃ | None (Ultrasonic Irradiation) | researchgate.net |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). For cinnamic acids, this reaction typically requires energy input, such as heat, or the use of a catalyst tandfonline.com. The stability of the resulting vinylarene intermediate or product influences the ease of the reaction. Acid-catalyzed decarboxylation has been demonstrated for certain cinnamic acid derivatives, where protonation of the double bond facilitates the elimination of CO₂ electronicsandbooks.comresearchgate.net.

Transition metal catalysts, particularly those based on ruthenium and copper, have proven effective in promoting the decarboxylation of cinnamic acids under milder conditions to yield styrene analogs tandfonline.comtezu.ernet.in. These catalytic methods often proceed through a metal-carboxylate intermediate. Additionally, decarboxylative functionalization has emerged as a powerful strategy where the carboxyl group is replaced by another functional group in a single step, greatly expanding the synthetic utility of cinnamic acids tezu.ernet.inrsc.org.

Transformations of the Amino Group

The primary aromatic amino group in this compound is a versatile functional handle. Its nucleophilicity is reduced by the presence of the adjacent electron-withdrawing nitro group, which influences its reactivity in reactions such as acylation, alkylation, and diazotization.

Acylation of the amino group involves the formation of an N-acyl derivative (an amide) by reacting it with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). This reaction is a common strategy to protect the amino group or to introduce new functionalities. Due to the reduced nucleophilicity of the amine ortho to a nitro group, acylation might require more forcing conditions or the use of a catalyst compared to aniline nih.govresearchgate.net. One-pot reductive acetylation can convert the nitro group directly into an acetamido group, a related transformation that highlights the utility of this functionality iosrjournals.org.

Interactive Table: Common Acylating Agents

| Reagent Class | Example(s) | Product Functional Group |

| Acid Anhydrides | Acetic Anhydride | Acetamide |

| Acyl Halides | Acetyl Chloride | Acetamide |

| Carboxylic Acids | Acetic Acid | Acetamide (with catalyst) |

| Esters | Ethyl Acetate | Acetamide (with catalyst) |

Alkylation introduces an alkyl group onto the nitrogen atom. Direct N-alkylation of aromatic amines can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as potential quaternization. Reductive amination of a related nitro compound, where the nitro group is reduced to an amine and then reacted with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for preparing N-alkylated amines researchgate.net.

Arylation involves forming a new bond between the amino nitrogen and an aryl ring. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where the amine displaces a leaving group on an electron-deficient aromatic ring.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization organic-chemistry.org. This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl masterorganicchemistry.com. The resulting diazonium salt is a highly valuable synthetic intermediate.

The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents in what are known as Sandmeyer and related reactions. This allows for the introduction of halides (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups onto the aromatic ring organic-chemistry.orgscirp.org. Furthermore, diazonium salts can act as electrophiles in azo coupling reactions. They react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds, which are the basis of many dyes libretexts.org.

Schiff bases , or imines, are formed through the condensation reaction of the primary amino group with an aldehyde or a ketone nih.govdergipark.org.tr. The reaction is typically carried out by refluxing the reactants in an alcohol solvent, often with a catalytic amount of acid nih.govunsri.ac.id. The formation of the C=N (azomethine) double bond is a reversible reaction, and removal of water can drive it to completion. Aromatic aldehydes are commonly used and result in stable, conjugated Schiff base products unsri.ac.id.

Interactive Table: Aldehydes for Schiff Base Synthesis

| Aldehyde | Solvent | Reaction Condition | Reference |

| Substituted Benzaldehydes | Ethanol | Reflux | mdpi.com |

| Salicylaldehyde | Ethanol | Reflux | nih.gov |

| Vanillin | Ethanol | Reflux | unsri.ac.id |

| Various Aromatic Aldehydes | Methanol | Reflux | nih.gov |

The rich functionality of this compound makes it an excellent starting material for the synthesis of heterocyclic compounds . The combination of the amine, carboxylic acid, and the α,β-unsaturated system allows for various cyclization strategies. For instance, reactions analogous to the Friedländer or Doebner-von Miller synthesis could potentially yield quinoline derivatives nih.govorientjchem.org. These classic methods involve the condensation of an aniline with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound under acidic conditions to construct the quinoline ring system nih.govorganic-chemistry.org. The inherent structure of this compound provides the necessary components for such intramolecular or intermolecular cyclizations, opening pathways to complex, functionalized heterocyclic frameworks scispace.comnih.govrsc.org.

Reactions at the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity, both at the nitrogen center and on the aromatic ring.

The reduction of the nitro group is one of the most significant transformations for this molecule, converting the strongly electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the electronic properties of the phenyl ring. This reaction can be achieved using various reagents, with the choice of method often depending on the desired selectivity. thieme-connect.com

A primary challenge is the selective reduction of the nitro group without affecting the cinnamic acid's carbon-carbon double bond. Catalytic hydrogenation is a common method for nitro reduction. researchgate.net However, standard catalysts like Palladium on carbon (Pd/C) can also reduce the alkene double bond. researchgate.net To achieve selectivity, specialized catalytic systems are employed. For instance, studies on the closely related m-nitrocinnamic acid have shown that rhenium thio complexes can effectively catalyze the hydrogenation of the nitro group to an amino group while leaving the double bond in the side chain intact. nih.gov

Other methods for nitro group reduction that can offer high selectivity in the presence of other reducible functional groups include the use of metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, or the use of tin(II) chloride (SnCl2). researchgate.net A particularly effective method for selectively reducing aromatic nitro groups in molecules containing carboxylic acids is the use of hydrazine glyoxylate in the presence of zinc or magnesium powder, which proceeds rapidly at room temperature. digitellinc.com

| Reagent/Catalyst | Function Reduced | Other Groups Affected | Typical Product |

| Rhenium Thio Clusters / H₂ | Nitro Group | C=C double bond is NOT reduced. | 4,5-Diaminocinnamic acid |

| Zinc (Zn) / Acetic Acid | Nitro Group | Generally mild towards C=C bonds. | 4,5-Diaminocinnamic acid |

| Iron (Fe) / Acetic Acid | Nitro Group | Generally mild towards C=C bonds. | 4,5-Diaminocinnamic acid |

| **Tin(II) Chloride (SnCl₂) ** | Nitro Group | Generally mild towards C=C bonds. | 4,5-Diaminocinnamic acid |

| Palladium on Carbon (Pd/C) / H₂ | Nitro Group | C=C double bond is also readily reduced. | 4,5-Diaminohydrocinnamic acid |

Depending on the reaction conditions and the reducing agent, the reduction can also be stopped at intermediate stages, such as the hydroxylamine or azo compound, although the complete reduction to the amine is most common. thieme-connect.com

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net It powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the ring carbons at these positions electrophilic and susceptible to attack by nucleophiles. researchgate.netlibretexts.org

In this compound, the nitro group is at the 3-position. If a suitable leaving group (such as a halide) were present at the 4-position (ortho to the nitro group) or the 2-position (ortho), the ring would be highly activated for an SNAr reaction. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The stability of this complex is significantly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. researchgate.net While the amino group at the 4-position is not a typical leaving group, the activating effect of the nitro group is a fundamental aspect of the molecule's reactivity profile towards nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The substitution pattern on the phenyl ring of this compound is governed by the combined directing effects of the three substituents.

For electrophilic aromatic substitution (EAS) , the directing effects of the existing groups determine the position of the incoming electrophile. The substituents present are:

-NH₂ (Amino): A strongly activating group that directs incoming electrophiles to the ortho and para positions (C-3 and C-5). libretexts.org

-NO₂ (Nitro): A strongly deactivating group that directs meta (to C-5). libretexts.org

-CH=CHCOOH (Cinnamic acid side chain): A deactivating group that directs meta (to C-5). youtube.com

In this case, the directing effects are concordant. The powerful ortho, para-directing amino group strongly favors substitution at position C-5 (the para position is blocked). Both deactivating groups (nitro and cinnamic acid) also direct towards C-5. This overwhelming agreement means that electrophilic substitution reactions, such as halogenation or nitration of the ring, will occur almost exclusively at the C-5 position.

For nucleophilic aromatic substitution (SNAr) , the ring is generally susceptible to attack due to the presence of two strong electron-withdrawing groups (nitro and the vinyl-carboxylic acid function), which lower the electron density of the ring system. However, a successful substitution reaction requires the presence of a good leaving group on the ring. In the parent molecule, none of the substituents (-H, -NH₂, -NO₂, -CH=CHCOOH) are viable leaving groups under typical SNAr conditions.

Reactions at the Cinnamic Acid Double Bond

The carbon-carbon double bond of the cinnamic acid side chain is susceptible to addition reactions, including hydrogenation, halogenation, and cycloadditions.

Hydrogenation of the double bond converts the cinnamic acid moiety to a hydrocinnamic acid structure. This is typically achieved through catalytic hydrogenation, for example, using catalysts like Palladium on Carbon (Pd/C) or Ru/C with molecular hydrogen (H₂). As noted previously, a key consideration is the potential for simultaneous reduction of the nitro group. Therefore, achieving selective hydrogenation of the double bond would require careful selection of catalysts and conditions to prevent reaction at the nitro site.

Halogenation involves the electrophilic addition of halogens (e.g., Br₂ or Cl₂) across the double bond. Research on trans-cinnamic acid and its derivatives shows that reaction with molecular bromine in water does not yield the dibromo adduct but instead forms a bromohydrin (a 2-bromo-3-hydroxy adduct). researchgate.net This reaction proceeds via a cyclic bromonium ion intermediate, followed by the attack of a water molecule in an anti-addition fashion. researchgate.netyoutube.com While electron-withdrawing groups on the phenyl ring can decrease the rate of this reaction, the fundamental mechanism remains the same. researchgate.net

| Reaction | Reagents | Functional Group Targeted | Product Type |

| Hydrogenation | H₂, Pd/C | C=C Double Bond | Hydrocinnamic acid derivative |

| Halogenation | Br₂, H₂O | C=C Double Bond | Halohydrin (2-halo-3-hydroxy) derivative |

Cinnamic acids and their derivatives are well-known to undergo photochemical [2+2] cycloaddition reactions. chemistry-online.com Upon irradiation with UV light, two molecules of the cinnamic acid can dimerize to form a cyclobutane ring. nih.govchemistry-online.com This reaction can lead to various stereoisomers, including truxinic acids (head-to-head adducts) and truxillic acids (head-to-tail adducts). chemistry-online.com

The stereochemical outcome of the reaction is highly dependent on the crystal packing of the molecules in the solid state or the use of templates in solution. thieme-connect.comdigitellinc.com Performing the reaction in the solid state can lead to high regio- and diastereoselectivity, often yielding a single product. digitellinc.com These cycloaddition reactions provide a powerful method for synthesizing complex cyclobutane structures, which are present in numerous natural products. thieme-connect.comnih.gov The presence of the amino and nitro substituents on the phenyl ring would influence the photochemical properties and potentially the stereochemical course of the cycloaddition, but the fundamental reactivity of the cinnamic acid double bond remains.

Applications in Advanced Materials Science

Design and Synthesis of Functional Polymers

The presence of both an amino and a carboxylic acid group makes 4-Amino-3-nitrocinnamic acid a prime candidate for incorporation into various polymer structures through polycondensation or other polymerization techniques.

Polymeric Materials Incorporating this compound as a Monomer

This compound can be envisioned as a monomer for the synthesis of a variety of functional polymers. For instance, it could be used to create polyamides, polyesters, or polyimides. The amino and carboxylic acid functionalities allow for its integration into the polymer backbone, while the nitro group and the conjugated system of the cinnamic acid moiety would be pendant groups, imparting specific functionalities to the resulting polymer.

The polymerization could proceed through standard condensation reactions. For example, self-polymerization could lead to a polyamide with a repeating unit derived from the monomer. Alternatively, it could be copolymerized with other diamines, diacids, or diols to create a wide range of copolymers with tunable properties. The specific polymerization conditions would influence the molecular weight, polydispersity, and ultimately the macroscopic properties of the resulting material.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Co-monomer(s) | Expected Linkage | Potential Properties |

| Polyamide | Self-polymerization or with diamines/diacids | Amide bond | High thermal stability, specific optical properties |

| Polyester | Diols | Ester bond | Tunable mechanical properties, potential biocompatibility |

| Polyimide | Dianhydrides | Imide ring | Excellent thermal and chemical resistance, dielectric properties |

Optoelectronic Properties of Derived Polymeric Structures

Polymers containing conjugated systems often exhibit interesting optoelectronic properties, and those derived from this compound would be no exception. The cinnamic acid moiety provides a degree of π-conjugation, which can be further influenced by the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring. This "push-pull" electronic structure is a common design motif for creating materials with nonlinear optical (NLO) properties.

The optical properties of such polymers would be highly dependent on the specific polymer architecture and the extent of conjugation along the polymer backbone. It is conceivable that these materials could exhibit properties such as fluorescence, phosphorescence, or be used in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific absorption and emission wavelengths would be determined by the electronic structure of the repeating unit.

Development of Responsive Materials and Smart Systems

The functional groups present in this compound make it a promising candidate for the development of "smart" materials that can respond to external stimuli such as light, heat, pH, or redox potential.

Photochromic and Thermochromic Materials

While direct evidence is not available for this compound, cinnamic acid and its derivatives are known to undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cyclobutane rings. This process can be reversible, with the original structure being regenerated upon exposure to light of a different wavelength or heat. This photo-dimerization can lead to changes in the conjugation of the system and thus a change in color, a phenomenon known as photochromism. Polymers incorporating this moiety could potentially exhibit similar behavior.

Thermochromism, or the change of color with temperature, could also be a potential property of materials derived from this compound. This could arise from temperature-induced changes in the polymer conformation or aggregation state, which would, in turn, affect the electronic structure and the absorption of light.

pH-Responsive and Redox-Responsive Systems

The presence of both an acidic carboxylic acid group and a basic amino group makes this compound inherently pH-sensitive. In acidic conditions, the amino group would be protonated (-NH3+), while in basic conditions, the carboxylic acid group would be deprotonated (-COO-). This change in ionization state can lead to significant changes in the solubility, swelling behavior, and conformation of polymers incorporating this monomer. This property is highly sought after for applications such as drug delivery systems that release their payload in the acidic environment of tumor tissues or specific cellular compartments.